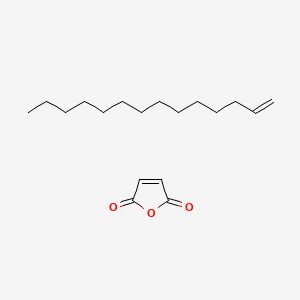
Maleic anhydride 1-tetradecene polymer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maleic anhydride 1-tetradecene polymer is a copolymer formed from maleic anhydride and tetradecene. Maleic anhydride is a versatile chemical compound with a cyclic anhydride structure, while tetradecene is a long-chain alkene. The combination of these two compounds results in a copolymer with unique properties that make it valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of maleic anhydride tetradecene typically involves free radical copolymerization. This process is initiated by free radicals, which can be generated using initiators such as peroxides. The reaction is carried out in a solvent, often at elevated temperatures. For example, the maleic anhydride-α-tetradecene copolymer can be synthesized with a relative composition ratio of 1:1.2 by free radical copolymerization .
Industrial Production Methods
Industrial production of maleic anhydride tetradecene involves large-scale copolymerization processes. These processes are designed to ensure high yield and purity of the copolymer. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production. The copolymer is then purified and processed for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Maleic anhydride 1-tetradecene polymer undergoes several types of chemical reactions due to the presence of the anhydride and alkene functional groups. Some of the common reactions include:
Esterification: The anhydride groups can react with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Hydrolysis: The anhydride groups can be hydrolyzed to form carboxylic acids.
Diels-Alder Reaction: The alkene groups can participate in Diels-Alder reactions with dienes.
Common Reagents and Conditions
Esterification: Alcohols and acid catalysts are commonly used.
Amidation: Amines and heat are typically required.
Hydrolysis: Water and sometimes acid or base catalysts are used.
Diels-Alder Reaction: Dienes and heat are used.
Major Products Formed
Esterification: Esters
Amidation: Amides
Hydrolysis: Carboxylic acids
Diels-Alder Reaction: Cyclohexene derivatives
Applications De Recherche Scientifique
Maleic anhydride 1-tetradecene polymer has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block for the synthesis of various polymers and copolymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and biomedical materials.
Industry: Utilized as an additive in textiles, plastics, personal care products, inks, and coatings.
Mécanisme D'action
The mechanism of action of maleic anhydride tetradecene involves the reactivity of the anhydride and alkene groups. The anhydride groups can undergo nucleophilic attack by alcohols, amines, and water, leading to the formation of esters, amides, and carboxylic acids, respectively. The alkene groups can participate in cycloaddition reactions, such as the Diels-Alder reaction, forming cyclic compounds .
Comparaison Avec Des Composés Similaires
Maleic anhydride 1-tetradecene polymer can be compared with other maleic anhydride-based copolymers, such as:
Maleic anhydride-styrene copolymer: Used in similar applications but has different mechanical properties.
Maleic anhydride-ethylene copolymer: Known for its use in adhesives and coatings.
Maleic anhydride-propylene copolymer: Used in the production of various industrial materials.
This compound is unique due to the long alkyl chain of tetradecene, which imparts specific properties such as hydrophobicity and flexibility, making it suitable for applications in coatings and personal care products.
Propriétés
Numéro CAS |
31473-53-7 |
|---|---|
Formule moléculaire |
C18H30O3 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
furan-2,5-dione;tetradec-1-ene |
InChI |
InChI=1S/C14H28.C4H2O3/c1-3-5-7-9-11-13-14-12-10-8-6-4-2;5-3-1-2-4(6)7-3/h3H,1,4-14H2,2H3;1-2H |
Clé InChI |
UNRSNCKZHFVYJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC=C.C1=CC(=O)OC1=O |
Numéros CAS associés |
115678-70-1 31473-53-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















